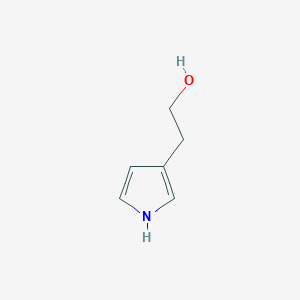
Pyrrole-3-ethanol
概要
説明
Pyrrole-3-ethanol is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocyclic aromatic compounds. Pyrroles are known for their significant biological activities and are key structural units in various natural products, including heme, chlorophyll, and vitamin B12 . This compound, specifically, has a hydroxyl group attached to the third carbon of the pyrrole ring, making it a versatile compound in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Pyrrole-3-ethanol can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of succinaldehyde with α-iminonitriles through an amino-catalyzed [3 + 2] annulation .
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic hydrogenation of pyrrole-3-carboxaldehyde. This process typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions: Pyrrole-3-ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to pyrrole-3-methanol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products:
Oxidation: Pyrrole-3-carboxylic acid.
Reduction: Pyrrole-3-methanol.
Substitution: Halogenated or sulfonated pyrrole derivatives.
科学的研究の応用
Pyrrole-3-ethanol has diverse applications in scientific research:
作用機序
The mechanism of action of pyrrole-3-ethanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, its hydroxyl group allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Pyrrole-3-ethanol can be compared with other similar compounds such as pyrrole-2-ethanol, pyrrole-3-carboxaldehyde, and pyrrole-3-methanol:
Pyrrole-2-ethanol: Similar structure but with the hydroxyl group on the second carbon. It exhibits different reactivity and biological activity due to the positional difference.
Pyrrole-3-carboxaldehyde: An aldehyde derivative of this compound. It is more reactive and can be easily converted to other functional groups.
Pyrrole-3-methanol: A reduced form of this compound. It has similar chemical properties but differs in its biological activity and applications.
This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and interaction with biological targets.
特性
IUPAC Name |
2-(1H-pyrrol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-4-2-6-1-3-7-5-6/h1,3,5,7-8H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDAMAKAICZPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301808 | |
| Record name | Pyrrole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22186-59-0 | |
| Record name | Pyrrole-3-ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















